REACTION_CXSMILES
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[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12]>C(Cl)Cl>[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:1]([O-:4])=[O:2])[C:7]=1[OH:12]
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Name
|
|
Quantity
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44 g
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
64.6 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)O
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
The mixture was stirred at 0° C. for 1 hour before filtration
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
The filtrate was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (DCM:PE=1:2)
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
FC1=C(C(=CC=C1)[N+](=O)[O-])O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |